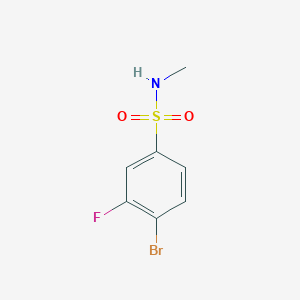

4-bromo-3-fluoro-N-methylbenzenesulfonamide

描述

属性

IUPAC Name |

4-bromo-3-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVOUYNGRIXCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-fluoro-N-methylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-bromo-3-fluorobenzenesulfonamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

Methylation: The resulting amine is methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

4-Bromo-3-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex

生物活性

4-Bromo-3-fluoro-N-methylbenzenesulfonamide (C7H7BrFNO2S) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound features a unique molecular structure characterized by a benzene ring with bromine and fluorine substitutions, along with a methyl group attached to the nitrogen of the sulfonamide functional group. The molecular weight of this compound is approximately 252.1 g/mol.

The compound exhibits notable solubility in various organic solvents, which enhances its utility in synthetic chemistry and biological applications. Its structure is conducive to interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies indicate that this compound shows significant anticancer activity against various cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The mechanism of action appears to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, research has demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been studied for its antimicrobial effects. Its structural features suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy against particular pathogens are still emerging .

Cytotoxicity Assays

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound. The results from these studies are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of G0/G1 phase arrest |

| MCF-7 | 20 | Apoptosis induction via caspase activation |

| HeLa | 18 | Inhibition of cell proliferation |

These findings indicate that the compound effectively inhibits cell viability across multiple cancer cell lines, supporting its potential development as an anticancer therapeutic .

The mechanism through which this compound exerts its effects involves several pathways:

- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells.

- Apoptosis Induction : Flow cytometric analysis revealed a concentration-dependent increase in apoptotic cells, suggesting that it activates apoptotic pathways in both wild-type and mutant p53 cell lines .

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in tumor growth and survival .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Chloro-N-methylbenzenesulfonamide | C7H8ClNO2S | Chlorine substitution instead of bromine |

| 4-Fluoro-N-methylbenzenesulfonamide | C7H8FNO2S | Lacks bromine but retains fluorine |

| 4-Bromo-N-(3-fluorophenyl)benzenesulfonamide | C13H10BrFNO2S | Additional fluorophenyl substitution |

These comparisons highlight how variations in halogen substitutions can influence the reactivity and biological activity of sulfonamide derivatives .

科学研究应用

Pharmaceutical Applications

Anticancer Research

Recent studies have highlighted the potential of 4-bromo-3-fluoro-N-methylbenzenesulfonamide as an anticancer agent. Research indicates that this compound exhibits biological activity against various cancer cell lines, suggesting its effectiveness in inhibiting cancer cell proliferation. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth, making it a candidate for further drug development.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Preliminary investigations indicate that it may interact with bacterial targets, which could lead to the development of new antibiotics or antimicrobial agents. This aspect is particularly relevant given the rising concern over antibiotic resistance in pathogens.

Drug Development Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical reactions makes it valuable in creating more complex molecules used in therapeutic applications.

Environmental Applications

Pollutant Remediation

In environmental science, this compound has been studied for its potential role in pollutant remediation. The compound's chemical structure may enable it to interact with environmental pollutants, facilitating their degradation or stabilization. Such applications are crucial for developing effective strategies for environmental cleanup and protection.

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of this compound:

- Anticancer Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation. The findings suggest that further exploration into its pharmacological properties could yield promising results for cancer therapy.

- Antimicrobial Activity Assessment : In vitro tests revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.

- Environmental Impact Analysis : Research conducted on the compound's interaction with common pollutants showed that it could effectively degrade certain organic contaminants under specific conditions, highlighting its utility in environmental restoration efforts.

相似化合物的比较

Table 1: Substituent Comparison and Properties

Key Observations :

- Lipophilicity : Replacement of fluorine with methyl (e.g., 4-bromo-3-methylbenzenesulfonamide) increases hydrophobicity, favoring membrane permeability but reducing water solubility .

- Steric Considerations : Bulky groups like butyl (CAS 1020253-05-7) or trifluoromethyl (CAS 1020253-05-7) may hinder binding to target proteins compared to smaller substituents like F or CH₃ .

常见问题

Basic: What are the established synthetic routes for 4-bromo-3-fluoro-N-methylbenzenesulfonamide?

Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Sulfonylation : React 4-bromo-3-fluorobenzenesulfonyl chloride with methylamine in anhydrous dichloromethane under inert conditions.

Purification : Crystallize the product using ethanol/water mixtures to remove unreacted starting materials.

Key intermediates like 4-bromo-3-fluorobenzyl bromide (CAS 127425-73-4) are often used to introduce bromo and fluoro substituents before sulfonamide formation . Reaction optimization (e.g., temperature control at 0–5°C during sulfonylation) minimizes side products like disubstituted sulfonamides.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates the molecular ion ([M+H]⁺ expected at m/z 280.96) and isotopic patterns from bromine .

- HPLC : Phenyl-modified columns (e.g., Zorbax Eclipse XDB-C18) with acetonitrile/water gradients assess purity (>98% by area) .

Advanced: How can regioselectivity challenges in introducing bromo and fluoro substituents be addressed?

Answer:

Regioselectivity is influenced by directing groups and reaction conditions:

- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., FeCl₃) to direct bromination to the para position relative to sulfonamide.

- Halogen Exchange : Fluorine can be introduced via Balz-Schiemann reaction using 3-fluoroaniline precursors, avoiding competing bromination side reactions .

- Computational Guidance : DFT calculations (e.g., Gaussian 16) predict activation energies for competing pathways, optimizing reaction parameters .

Advanced: How to resolve contradictions in reported biological activities of sulfonamide derivatives?

Answer:

Discrepancies often arise from assay conditions or target specificity. Methodological solutions include:

- Enzyme Inhibition Assays : Compare IC₅₀ values under standardized pH and temperature conditions. For example, discrepancies in bacterial enoyl-ACP reductase inhibition can be clarified using isothermal titration calorimetry (ITC) to measure binding affinities .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromo with chloro) to isolate electronic vs. steric effects .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using ORCA) to identify reactive sites. The sulfonamide group’s LUMO often directs nucleophilic attack at the benzylic position .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states for SN2 reactions .

- Docking Studies : Predict interactions with biological targets (e.g., carbonic anhydrase isoforms) using AutoDock Vina to prioritize derivatives for synthesis .

Advanced: How to design derivatives for improved pharmacokinetic properties while retaining bioactivity?

Answer:

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility. For example, esterifying the sulfonamide improves blood-brain barrier penetration in CNS-targeted derivatives .

- Metabolic Stability : Incorporate deuterium at benzylic positions (via deuterated methylamine) to slow CYP450-mediated degradation, as shown in analogues with t₁/₂ > 6 hours in hepatocyte assays .

- Crystallography : Solve X-ray structures (e.g., using Mo Kα radiation) to identify hydrogen-bonding motifs critical for target binding. Derivatives with rigidified conformations (e.g., cyclopropyl groups) often show enhanced potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。